Attention:For research use only. Not for human or veterinary use.
Click on QUICK INQUIRY to receive a quote from our team of experts.
With the quality product at a COMPETITIVE price, you can focus more on your research.
Packaging may vary depending on the PRODUCTION BATCH.
Description
Cysteine thiosulfonate (CAS 16341-08-5) is a sulfur-containing compound with the molecular formula C3H9NO5S3 and a molecular weight of 235.29 g/mol. Its role in cystine metabolism makes it a compound of interest in biochemical research. The spontaneous reaction between thiosulfate and cysteine has been a subject of study for understanding sulfur behavior in both in vitro and in vivo contexts for decades. This reaction is particularly relevant for investigating abiotic interactions in experimental systems. In bacterial physiology, this compound is related to the pathway of thiosulfate oxidation. The enzyme L-cysteine S-thiosulfotransferase (SoxAX), part of the Sox enzyme system in certain bacteria, catalyzes the attachment of thiosulfate to a cysteine residue of a carrier protein, a key step in the pathway that ultimately produces sulfate. Researchers can utilize this compound to probe these specialized metabolic pathways and the broader chemistry of sulfur redox cycles. This product is intended for research purposes only and is not approved for use in humans or animals.
Biosynthesis and Enzymatic Formation of Cysteine Related Thiosulfonate Species
Thiosulfate (B1220275) Assimilation Pathways and Cysteine Biogenesis in Microorganisms and Plants
Microorganisms and plants have evolved sophisticated pathways to assimilate thiosulfate as a sulfur source for the biosynthesis of L-cysteine. These pathways provide an alternative route to the more common sulfate (B86663) assimilation pathway and can be energetically favorable under certain environmental conditions.
A key enzymatic reaction in the thiosulfate assimilation pathway involves the enzyme O-acetyl-L-serine sulfhydrylase B, also known as CysM. asm.orgnih.gov This enzyme catalyzes the reaction between O-acetyl-L-serine (OAS) and thiosulfate to produce S-sulfo-L-cysteine, an important intermediate. asm.orgnih.gov This pathway has been well-characterized in bacteria such as Escherichia coli and Salmonella enterica serovar Typhimurium. asm.orgnih.govnih.gov CysM is one of two isoenzymes of O-acetylserine sulfhydrylase, with the other being CysK. While both CysK and CysM can synthesize cysteine from sulfide (B99878) and OAS, only CysM is capable of utilizing thiosulfate as a substrate. nih.gov In some microorganisms, the CysM pathway is the preferred route for thiosulfate assimilation. nih.gov
Enzyme
Substrates
Product
Organism Examples
O-Acetyl-L-serine Sulfhydrylase B (CysM)
O-acetyl-L-serine, Thiosulfate
S-sulfo-L-cysteine
Escherichia coli, Salmonella enterica
Following its formation, S-sulfo-L-cysteine is reduced to L-cysteine and sulfite (B76179). This reductive step is facilitated by glutaredoxins. nih.govdntb.gov.ua In E. coli, several glutaredoxins, including Grx1, Grx2, Grx3, and NrdH, have been shown to efficiently convert S-sulfo-L-cysteine to L-cysteine in vitro. dntb.gov.ua The overexpression of certain glutaredoxins, such as Grx1 and NrdH, has been demonstrated to enhance the production of L-cysteine, underscoring their importance in this metabolic pathway. dntb.gov.ua The sulfite generated from this reaction can then be further reduced to sulfide, which can be incorporated into another molecule of L-cysteine, making the pathway highly efficient. dntb.gov.ua
Reductant
Substrate
Products
Key Features
Glutaredoxins (e.g., NrdH, GrxA)
S-sulfo-L-cysteine
L-cysteine, Sulfite
Catalyzes the reduction of the thiosulfonate group.
The assimilation of thiosulfate is a tightly regulated process at the genetic level, ensuring that the synthesis of L-cysteine is aligned with the metabolic needs of the organism and the availability of sulfur sources. nih.govfrontiersin.org In bacteria like E. coli, the expression of genes involved in sulfur assimilation is controlled by the cysteine regulon. nih.gov This regulatory network is activated under conditions of sulfur limitation and is responsive to the intracellular concentration of L-cysteine, which acts as an end-product inhibitor. nih.gov
In yeast, such as Saccharomyces cerevisiae, the uptake of thiosulfate is mediated by sulfate permeases, and the expression of the corresponding genes is downregulated in the presence of thiosulfate. nih.gov In plants, the regulation of sulfur assimilation is also complex, involving transcriptional control of genes encoding transporters and enzymes of the pathway in response to sulfur availability and other environmental cues. frontiersin.orgnih.gov
Enzymatic Thiosulfate Oxidation and Cysteine S-Thiosulfonate Intermediates
In some bacteria, the oxidation of thiosulfate is a key energy-generating process. This metabolic route also involves the formation of cysteine S-thiosulfonate intermediates on specific enzymes.
Thiosulfate dehydrogenase (TsdA) is an enzyme that catalyzes the oxidation of two molecules of thiosulfate to form tetrathionate. nih.govresearchgate.net The catalytic mechanism of TsdA proceeds through the formation of a transient S-thiosulfonate derivative of a heme cysteine ligand. nih.govresearchgate.netresearchgate.net The active site of TsdA contains a heme cofactor with an unusual cysteine ligation. nih.govnih.gov The reaction is initiated by the oxidative conjugation of thiosulfate to this active site cysteine residue, forming a heme-cysteine S-thiosulfonate adduct. nih.govwikipedia.org This intermediate is then resolved in a subsequent step, leading to the formation of the final product, tetrathionate. nih.govwikipedia.org
Enzyme
Reaction
Key Intermediate
Significance
Thiosulfate Dehydrogenase (TsdA)
2 S₂O₃²⁻ → S₄O₆²⁻ + 2 e⁻
Heme-Cysteine S-Thiosulfonate Adduct
Energy generation in sulfur-oxidizing bacteria.
The SoxAX multi-enzyme complex is a central component of the thiosulfate-oxidizing multi-enzyme system (Sox) found in many sulfur-oxidizing bacteria. nih.gov SoxAX is a heterodimeric c-type cytochrome that catalyzes the initial step in the Sox pathway, which is the oxidative formation of a disulfide bond between thiosulfate and a cysteine residue on the sulfur carrier protein SoxY. nih.gov The active site of SoxAX contains a heme with a unique cysteine persulfide coordination. nih.gov The proposed mechanism involves the formation of a cysteine persulfide-thiosulfonate intermediate on the enzyme. nih.gov This intermediate is then involved in the transfer of the sulfane sulfur of thiosulfate to the SoxY protein. nih.gov
Active Site Characteristics and Mutagenesis Studies of Thiosulfate-Oxidizing Enzymes
Thiosulfate-oxidizing enzymes, critical in the global sulfur cycle, possess unique active site characteristics that facilitate the oxidation of thiosulfate. Key examples include enzymes from the Sox and TsdA families.
The active sites of both SoxA and TsdA proteins feature a c-type heme covalently bound to the protein and coordinated by histidine and cysteine residues. nih.gov This His/Cys⁻ ligation is a distinctive feature. The redox potentials of these hemes are notably negative, ranging from -180 to -470 mV, which is considerably lower than the thiosulfate/tetrathionate couple (+198 mV). nih.gov This initially presented a thermodynamic puzzle as to how these enzymes could effectively oxidize thiosulfate.
SoxAX Complex:
The SoxAX protein complex is a heterodimeric c-type cytochrome that catalyzes the initial step in the Sox thiosulfate oxidation pathway. nih.gov This involves the formation of a disulfide bond between thiosulfate and a cysteine residue on the SoxY carrier protein. nih.govnih.gov
Crystal structures of SoxAX from Rhodovulum sulfidophilum have provided significant insights into its active site. nih.gov A key feature is a post-translational modification of the cysteine ligand to the heme, forming a cysteine persulfide (cysteine sulfane). nih.gov This modification is also found in sulfurtransferases like rhodanese. The active site is located in a highly basic region of the protein, which facilitates the binding of the anionic thiosulfate substrate. nih.gov A cluster of conserved arginine residues (A190, A206, and A218) contributes to this positive electrostatic potential. nih.gov
Thiosulfate Dehydrogenase (TsdA):
TsdA, found in various bacteria like Allochromatium vinosum, catalyzes the oxidation of two thiosulfate molecules to form tetrathionate. wikipedia.orgxray.cz Similar to SoxAX, TsdA contains two c-type cytochrome domains with two hemes. nih.govxray.cz Heme 1 is coordinated by His53 and Cys96, while heme 2 is coordinated by His164 and Lys208. nih.gov
Mutagenesis studies have been instrumental in elucidating the roles of specific residues. Cys96 has been identified as essential for catalysis; its replacement completely abolishes enzymatic activity. nih.govxray.cz Studies on Campylobacter jejuni TsdA (CjTsdA) have shown that reaction with sulfite, a thiosulfate analog, leads to the sulfonation of the active site cysteine (Cys138), converting it to cysteinyl sulfonate. nih.gov This modification mimics a proposed catalytic intermediate, cysteinyl thiosulfate, and results in a significant positive shift of approximately 200 mV in the heme's redox potential, which helps to explain the enzyme's ability to oxidize thiosulfate. nih.gov
Further studies on A. vinosum TsdA have identified heme 1 as the catalytic heme and a substrate-binding pocket near Cys96. nih.gov Upon reduction, a ligand switch from Lys208 to Met209 is observed at heme 2, which is proposed to be the electron exit point. nih.govxray.cz Variants with mutations at Lys208 (K208N and K208G) retained catalytic activity, supporting the role of heme 2 in electron transfer. nih.gov
A proposed mechanism for TsdA involves the initial binding of a thiosulfate molecule to a reactive cysteine S-sulfane adduct, forming an S-thiosulfonate adduct. wikipedia.org A second thiosulfate molecule then attacks this intermediate to form tetrathionate. wikipedia.org Mutagenesis studies suggest that Arg109 and Arg119 are important for positioning the first thiosulfate molecule and stabilizing the resulting cysteine S-thiosulfonate intermediate. researchgate.net
Below is an interactive data table summarizing the key active site characteristics and the effects of mutagenesis on thiosulfate-oxidizing enzymes.
Formation of Thiosulfonate Species from Oxidative Transformations of Cysteine Residues
Pathways of Disulfide Oxidation to Thiosulfinates and Subsequent Thiosulfonates
The oxidation of disulfide bonds in cysteine residues can lead to the formation of thiosulfinates and subsequently thiosulfonates. nih.govnih.gov This process is a key aspect of redox signaling and can be initiated by reactive oxygen species (ROS). youtube.com
The initial oxidation of a disulfide bond can yield a thiosulfinate. nih.govnih.gov Thiosulfinates are relatively unstable and can undergo further oxidation to form more stable thiosulfonates. nih.gov These oxidation reactions can ultimately lead to the cleavage of the disulfide bond, producing sulfinic and sulfonic acids. nih.gov
One proposed pathway involves the reaction of a disulfide with an oxidant like hydrogen peroxide. nih.gov This can lead to the formation of a thiosulfinate, which can then react with a thiol to produce a disulfide and a sulfenic acid. nih.gov Further oxidation of the disulfide can yield a thiosulfonate. acs.org While thiosulfonates have not been definitively detected in cells, their formation as enzymatic intermediates is considered plausible. acs.org
The stability of thiosulfinates varies, and they can participate in further reactions, including those with thiols, which can lead to the disruption of zinc-sulfur clusters. nih.gov The oxidation of disulfides to thiosulfinates can be catalyzed by certain enzymes, such as cyclic seleninate esters which mimic glutathione (B108866) peroxidase. nih.gov
Proposed Mechanisms for Cysteine Persulfide Oxidation Leading to Thiosulfonate Structures
Cysteine persulfides are important signaling molecules and are more nucleophilic than their corresponding thiols. mdpi.com Their oxidation can lead to the formation of various sulfur-containing species, including thiosulfonates.
The main pathway for the detoxification of hydrogen sulfide (H₂S), a precursor to persulfides, involves its oxidation in the mitochondria to sulfate and thiosulfate. mdpi.com The enzyme sulfide quinone oxidoreductase (SQR) plays a key role in this process, forming an intermediate SQR-persulfide. mdpi.com This persulfide can then be transferred to glutathione to form glutathione persulfide (GSSH) or react with sulfite to form thiosulfate. mdpi.com
In a proposed mechanism for the enzyme thiosulfate dehydrogenase (TsdA), a cysteine S-thiosulfonate intermediate is formed. nih.gov It has been suggested that the reaction proceeds through the oxidative conjugation of thiosulfate to an active site cysteine residue, forming an S-thiosulfonate adduct. nih.gov This intermediate is then resolved in a subsequent step. nih.gov Evidence for this intermediate has been obtained by reacting TsdA with tetrathionate, which resulted in the expected mass increase corresponding to the formation of the S-thiosulfonate. nih.gov
Another potential pathway involves the reaction of H₂S with an oxidized cysteine, such as cysteine sulfenic acid, to form a persulfide. researchgate.net This persulfide could then be further oxidized. The mitochondrial sulfide oxidation pathway generates reactive sulfur species like GSSH and thiosulfate, which can act as substrates for thiol sulfurtransferases. researchgate.net These enzymes can stabilize active site persulfides and transfer the outer sulfur to target cysteines. researchgate.net
Formation of Cysteine-S-sulfate from Reaction of Inorganic Sulfite and Cystine
Cysteine-S-sulfate (SSC) is an abnormal derivative of cysteine that is produced from the reaction of inorganic sulfite with cystine. researchgate.net This reaction is considered a primary mechanism for scavenging sulfite in the plasma. researchgate.net
The mechanism of this reaction has been investigated using high-resolution NMR. nih.gov Evidence suggests the involvement of both nucleophilic and radical pathways. nih.gov The reaction can proceed in the absence of a dedicated oxidizing agent and can achieve high yields of cysteine-S-sulfate. nih.govresearchgate.net
The previously reported mechanism suggested the production of cysteine and SSC. nih.gov However, more recent studies indicate a rapid oxidation step that converts cysteine to sulfenic acid. nih.gov The formation of SSC appears to be largely independent of temperature but is heavily dependent on pH. nih.gov
In patients with deficiencies in sulfite-metabolizing enzymes, such as molybdenum cofactor deficiency or isolated sulfite oxidase deficiency, elevated levels of SSC are excreted in the urine, along with sulfite and thiosulfate. nih.gov The accumulation of SSC can lead to a depletion of the cystine reservoir, which in turn can affect glutathione (GSH) levels and disrupt redox homeostasis. researchgate.net
Below is an interactive data table summarizing the formation pathways of cysteine-related thiosulfonate species.
Metabolic Pathways Involving Cysteine Related Thiosulfonate Intermediates
Integration of Thiosulfonate Pathways within Cellular Sulfur Cycles
Sulfur is an essential element for all living organisms, forming a crucial component of the amino acids cysteine and methionine, as well as various cofactors like biotin (B1667282) and coenzyme A. oup.com Within the cell, sulfur exists in a range of oxidation states and is constantly being cycled through various metabolic pathways. Cysteine stands at a central crossroads in this cellular sulfur metabolism. nih.govnih.gov The catabolism of cysteine is vital not only for energy production but also to prevent the toxic accumulation of reduced sulfur. nih.gov
The formation of thiosulfate (B1220275) is an integral part of this cycle. It serves as a key intermediate in the metabolism of hydrogen sulfide (B99878) and other sulfur compounds. researchgate.net Thiosulfate generation pathways are linked to both the aerobic and anaerobic metabolism of cysteine. researchgate.net In mitochondria, the oxidation of hydrogen sulfide, a product of cysteine degradation, leads to the formation of thiosulfate as a primary and less toxic end product that can be further metabolized or excreted. nih.govresearchgate.net This process ensures that the sulfane sulfur derived from cysteine is safely handled, integrating the breakdown of this amino acid into the broader cellular network of sulfur homeostasis and redox balance. nih.gov
Cysteine Catabolism Leading to Thiosulfate Formation
The degradation of cysteine can proceed through several routes, broadly categorized into oxidative pathways that initially modify the thiol group and desulfuration pathways that release the sulfur as hydrogen sulfide (H₂S) or sulfane sulfur. nih.govnih.gov A significant mitochondrial pathway results in the complete oxidation of the sulfur from L-cysteine to form thiosulfate. nih.gov This pathway prevents the buildup of reactive sulfur species and links amino acid catabolism to cellular energy and redox regulation. nih.gov
There are two primary pathways for the catabolism of cysteine that can lead to thiosulfate: one involves the direct oxidation of the cysteine thiol group, while the other proceeds through the formation and subsequent oxidation of H₂S. nih.gov The H₂S-mediated pathway involves multiple enzymes that generate H₂S, which is then processed in the mitochondria to yield thiosulfate and sulfate (B86663). nih.gov
A key pathway for cysteine catabolism occurs within the mitochondria, converting L-cysteine into pyruvate (B1213749) and thiosulfate. nih.gov This process involves a sequence of enzymatic steps designed to manage the carbon skeleton and the reactive sulfur group separately.
The pathway initiates with the transamination of L-cysteine to 3-mercaptopyruvate (B1229277) (3-MP). nih.govresearchgate.net The sulfhydryl group from 3-MP is then transferred by a sulfurtransferase to an acceptor molecule like glutathione (B108866) (GSH), forming a persulfide (e.g., glutathione persulfide, GSSH). nih.govresearchgate.net This persulfide intermediate is subsequently oxidized by the mitochondrial enzyme sulfur dioxygenase (ETHE1) to produce sulfite (B76179) (SO₃²⁻). nih.govresearchgate.net In the final step, a second persulfide molecule donates its outer sulfur atom to the newly formed sulfite. This reaction, also catalyzed by a sulfurtransferase, yields thiosulfate (S₂O₃²⁻). nih.gov This pathway is particularly important for managing sulfur flux and preventing the accumulation of toxic intermediates. nih.gov
The generation of thiosulfate from cysteine catabolism is critically dependent on the coordinated action of sulfurtransferases and sulfur dioxygenases. nih.gov
Sulfurtransferases : This family of enzymes, which includes thiosulfate sulfurtransferase (TST, also known as rhodanese) and Sulfurtransferase 1 (STR1) in plants, is responsible for transferring sulfane sulfur atoms. nih.govmdpi.com In the context of thiosulfate synthesis, their primary role is to catalyze the final step: the transfer of a sulfur atom from a persulfide donor (like glutathione persulfide) to a sulfite acceptor. nih.govmdpi.com This reaction forms the thiosulfate molecule. TST is a key mitochondrial enzyme involved not only in cyanide detoxification but also in hydrogen sulfide metabolism and the maintenance of iron-sulfur clusters. nih.govmdpi.comnih.gov
Sulfur Dioxygenases (ETHE1) : Ethylmalonic encephalopathy 1 (ETHE1), also known as persulfide dioxygenase (PDO), is essential for this pathway. nih.govresearchgate.net It is located in the mitochondrial matrix and its function is to oxidize the persulfide intermediate that is formed after the initial sulfur transfer from 3-mercaptopyruvate. nih.govnih.gov ETHE1 catalyzes the conversion of the persulfide to sulfite (SO₃²⁻). nih.govresearchgate.net This step is crucial because it generates the sulfite substrate required by sulfurtransferases to produce thiosulfate. A deficiency in ETHE1 leads to the accumulation of toxic sulfur compounds and severe metabolic disorders. nih.govresearchgate.net
Table 1: Key Enzymes in the Mitochondrial Cysteine-to-Thiosulfate Pathway
Transfers a second sulfur atom from a persulfide to sulfite, forming thiosulfate (S₂O₃²⁻). nih.govmdpi.com
Interplay with Other Sulfur-Containing Metabolites and Cofactors
The pathway converting cysteine to thiosulfate does not operate in isolation. It is deeply interconnected with the broader network of sulfur amino acid metabolism, involving constant exchange and regulation with other key sulfur-containing molecules.
The cysteine used in catabolic pathways is primarily synthesized from the essential amino acid methionine via the transsulfuration pathway. nih.govbiorxiv.org This pathway is a critical link between methionine and cysteine metabolism. In this process, methionine is converted to homocysteine. nih.gov The enzyme cystathionine (B15957) β-synthase (CBS) then catalyzes the condensation of homocysteine with serine to form cystathionine. nih.govmdpi.com Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.govmdpi.com
The transsulfuration pathway is therefore the main route for disposing of excess methionine and is the source of cysteine for subsequent catabolism to thiosulfate. nih.govmdpi.com Notably, the enzymes CBS and CSE are also capable of directly producing hydrogen sulfide (H₂S) from cysteine and homocysteine. researchgate.netmdpi.commdpi.com This directly connects the regulation of homocysteine levels with the H₂S-dependent pathway of thiosulfate synthesis in the mitochondria.
Sulfide (in the form of hydrogen sulfide, H₂S) and sulfite (SO₃²⁻) are pivotal intermediates in the metabolic conversion of cysteine to thiosulfate. nih.govresearchgate.net
Sulfide (H₂S) : Cysteine can be degraded by several enzymes, including CBS, CSE, and the cysteine aminotransferase/3-mercaptopyruvate sulfurtransferase pathway, to release its sulfur as H₂S. nih.govresearchgate.net Once produced, H₂S is transported to the mitochondria where it is oxidized by the enzyme sulfide:quinone oxidoreductase (SQR). nih.govresearchgate.net SQR converts H₂S into a persulfide, which then enters the thiosulfate generation pathway described previously. nih.govacs.org
Sulfite (SO₃²⁻) : Sulfite is a central, albeit potentially toxic, intermediate common to multiple sulfur metabolism pathways. nih.gov In the mitochondrial pathway, it is generated by the action of the sulfur dioxygenase ETHE1 on a persulfide intermediate. nih.govresearchgate.net This sulfite can then follow one of two main fates: it can be further oxidized to non-toxic sulfate (SO₄²⁻) by sulfite oxidase (SO) for excretion, or it can serve as the sulfur acceptor in the final step of thiosulfate synthesis, a reaction catalyzed by a sulfurtransferase like TST. nih.govresearchgate.net The balance between these two fates is crucial for maintaining sulfur homeostasis.
Thiol Trapping and Metabolic Redistribution Mechanisms to Manage Cysteine Derivatives
Due to the reactivity of its thiol group, high intracellular concentrations of cysteine can be toxic to cells. Consequently, organisms have evolved sophisticated mechanisms to manage cysteine levels, involving processes of "thiol trapping" and metabolic redistribution to sequester and utilize excess cysteine safely.
Thiol trapping refers to the cellular strategy of converting the reactive thiol of cysteine into a more stable, less reactive form. This is a critical detoxification mechanism. A primary example of this is the rapid conversion of excess cysteine to its disulfide form, cystine. This conversion effectively "traps" the reactive sulfhydryl group in a disulfide bond, mitigating its potential for non-specific reactions within the cell.
Further metabolic redistribution of the sulfur from cysteine into other, less reactive thiol-containing molecules is a key long-term strategy. Studies in organisms such as Saccharomyces cerevisiae have shown that upon cysteine overload, cells systematically channel cysteine into other metabolites. nih.gov This metabolic flux serves to both detoxify excess cysteine and to store it in a form that can be later utilized for various biosynthetic processes.
The key pathways and molecules involved in the trapping and redistribution of cysteine are outlined below:
Mechanism
Key Molecules/Pathways
Description
Disulfide Formation
Cystine
Rapid conversion of two cysteine molecules to form the disulfide cystine, reducing the free thiol concentration. nih.gov
Transsulfuration Pathway
Cystathionine, Homocysteine
Cysteine is incorporated into the transsulfuration pathway, leading to the formation of cystathionine and subsequently other sulfur-containing amino acids. nih.govresearchgate.net
Glutathione Synthesis
Glutathione (GSH)
Excess cysteine is a substrate for the synthesis of the major cellular antioxidant, glutathione, which serves as a significant reservoir of cysteine. nih.gov
Cysteine-derived sulfur can be channeled into the SAM cycle, a central metabolic hub. nih.gov
Oxidative Degradation
Cysteine dioxygenase, Cysteinesulfinate
In many organisms, cysteine is oxidized by cysteine dioxygenase to cysteine-sulfinate, initiating its catabolism to taurine (B1682933) or sulfate. nih.gov
Reactivity and Reaction Mechanisms of Cysteine Related Thiosulfonate Species
Intrinsic Reactivity Profiles of Thiosulfonates: Nucleophilic and Electrophilic Properties
Thiosulfonates, including cysteine thiosulfonate, are characterized by their dual reactivity, enabling them to act as both nucleophiles and electrophiles. This "electronic chameleon" character is a result of the sulfur-sulfur bond, which is susceptible to attack by various reagents. uantwerpen.bescilit.com Thiosulfonates can react with nucleophiles, electrophiles, and radicals, making them versatile reactants in organic transformations. uantwerpen.bescilit.com
The deprotonated form of cysteine, the thiolate anion, is a potent nucleophile. researchgate.netnih.gov This high reactivity is a key factor in the biological reactions involving cysteine residues. researchgate.net The nucleophilicity of sulfur is significantly greater than that of oxygen, leading to a range of electrophilic substitutions of sulfur that are not typically observed for oxygen. libretexts.org
Thiol-Disulfide Exchange Reactions and Displacements Involving Thiosulfonate Derivatives
One of the most significant reactions of this compound is its participation in thiol-disulfide exchange reactions. Thiosulfonates are readily exchangeable with thiols, a property that forms the basis for their biological activity. nih.gov These reactions involve the nucleophilic attack of a thiol on the sulfenyl sulfur of the thiosulfonate, leading to the formation of a new disulfide and the release of a sulfinate.
Further oxidation of a disulfide can yield a thiosulfonate, which upon reaction with a third cysteine, releases a disulfide and sulfinic acid. acs.orgnih.gov This process is a key step in the redox signaling pathways involving cysteine residues. acs.orgnih.gov While thiosulfonates have not been directly detected in cells, they are thought to be potential enzymatic intermediates in processes analogous to sulfinic acid reduction. nih.gov The interconversion between free thiols and disulfides is a fundamental redox reaction in biological systems, often mediated by molecules like glutathione (B108866). libretexts.org
Reactants
Products
Reaction Type
Significance
This compound + Thiol
New Disulfide + Sulfinic Acid
Thiol-Disulfide Exchange
Redox signaling, Cysteine metabolism
Disulfide + Oxidizing Agent
Thiosulfonate
Oxidation
Formation of reactive intermediate
Thiosulfonate + Cysteine
Disulfide + Sulfinic Acid
Displacement
Propagation of redox signal
Mechanisms of this compound Cleavage and Metabolic Transformations
The metabolism of cysteine is a complex process involving multiple enzymatic pathways. This compound is an intermediate in these pathways, and its cleavage is essential for the further processing of sulfur. The catabolism of cysteine can proceed through various routes, with a significant portion being directed towards the formation of sulfate (B86663) as an end product. researchgate.net
In some enzymatic reactions, a cysteine S-thiosulfonate derivative is formed as a catalytic intermediate. nih.gov This intermediate is then removed through the catalytic process, allowing the enzyme to complete its cycle. nih.gov The metabolism of cysteine and its derivatives, such as cysteinesulfinate and cysteinesulfonate, is influenced by the dietary intake of sulfur-containing amino acids. iaea.org
Thiosulfate (B1220275) is a known intermediary in both the aerobic and anaerobic metabolism of cysteine and other organic sulfur compounds in various organisms. researchgate.net The transformation pathways of L-cysteine can lead to the formation of taurine (B1682933) and sulfate in aerobic conditions, and sulfane sulfur-containing compounds and hydrogen sulfide (B99878) in anaerobic conditions. researchgate.net
Computational and Quantum Chemical Analysis of Thiosulfonate Reaction Pathways
Computational chemistry, particularly quantum chemical calculations, has provided significant insights into the reaction mechanisms of sulfur-containing compounds, including this compound. ufl.edu Density Functional Theory (DFT) has been employed to model SN2 type reactions to investigate the stability and reactivity of cyclic thiosulfonate compounds. ufl.edu
High-level quantum chemical calculations have been used to investigate the structures and thermodynamic properties of various cysteine derivatives related to thiosulfate metabolism. nih.gov These studies have helped to elucidate the geometry and thermodynamic properties of proposed reaction intermediates, supporting the proposed mechanisms for enzymatic thiosulfate metabolism. nih.gov Computational studies have also been crucial in understanding the mechanisms of reactions between elemental sulfur and polysulfides with nucleophiles, which are relevant to the reactivity of thiosulfonates. researchgate.net
Computational Method
Application
Key Findings
Density Functional Theory (DFT)
Modeling SN2 reactions of cyclic thiosulfonates
Provides insights into stability and reactivity. ufl.edu
B3LYP-PCM and G3X(MP2)
Investigating cysteine derivatives in thiosulfate metabolism
Elucidates structures and thermodynamic properties of intermediates. nih.gov
ωB97X-D/aug-cc-pV(T+d)Z/SMD(MeCN)
Studying reactions of polysulfides with nucleophiles
Provides a comprehensive picture of reaction mechanisms. researchgate.net
Stability and Environmental Influences on this compound Species
The stability of this compound is influenced by various environmental factors, including pH, temperature, and the presence of other chemical species. Thiosulfonates can be unstable under certain conditions, readily undergoing decomposition or reaction. ebrary.net The stability of thiosulfate, a related compound, is known to be pH-dependent, with rapid decomposition occurring in acidic media. ebrary.net
In specific enzymatic contexts, cysteine S-thiosulfonate has been shown to be stable enough to be an intermediate in the catalytic cycle. nih.gov The stability of cysteine solutions themselves is dependent on acidity, with increased stability observed in more acidic conditions. uni.edu The presence of metal ions can also catalyze the decomposition of thiosulfates. ebrary.net
Factors such as temperature and the presence of oils can also affect the stability of related sulfur compounds like thiosulfinates, with stability generally decreasing as these factors increase. researchgate.net These findings suggest that the stability of this compound in biological systems is likely to be tightly regulated by the local microenvironment.
Analytical Methodologies for Cysteine Related Thiosulfonate Detection and Characterization
Mass Spectrometry-Based Approaches for Thiosulfonate Profiling
Mass spectrometry (MS) has become an indispensable tool for the investigation of protein thiol chemistry, providing high sensitivity and specificity for the identification of various modifications, including cysteine thiosulfonate. nih.gov The development of soft ionization techniques like electrospray ionization (ESI) and the advent of high-resolution mass analyzers have been pivotal in advancing the study of thiol modifications. nih.govsfrbm.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used platform for the comprehensive analysis of thiol-containing metabolites and for identifying post-translational modifications on proteins. nih.gov In the context of this compound, LC-MS/MS allows for the separation of this compound from a complex mixture of other metabolites or protein digests, followed by its specific detection and fragmentation for structural confirmation.
Research has successfully employed nano ultra-performance liquid chromatography-electrospray-quadrupole-time of flight tandem mass spectrometry to identify novel cysteine modifications. nih.gov In such analyses, this compound is identified by a characteristic mass shift. The formation of a thiosulfonate from a disulfide bond results in a mass increase of +31.98 Da. nih.gov Another related modification, Cys-SO2-SH, which may arise from the hydrolysis of the thiosulfonate, is detected as a mass shift of +64 Da. nih.gov
The general workflow for detecting this compound in proteomics involves the enzymatic digestion of a protein mixture, followed by LC separation of the resulting peptides. The peptides are then introduced into the mass spectrometer, where precursor ions are selected and fragmented to produce tandem mass spectra (MS/MS). These fragmentation patterns provide sequence information and pinpoint the exact location of the modification on the peptide.
Table 1: Characteristic Mass Shifts of Cysteine Modifications Detected by Mass Spectrometry
Modification
Chemical Formula
Mass Shift (Δm) from Cysteine Residue
Sulfenic Acid
Cys-SOH
+15.9949 Da
Sulfinic Acid
Cys-SO₂H
+31.9898 Da
Sulfonic Acid
Cys-SO₃H
+47.9847 Da
Thiosulfonate
Cys-S-SO₂-R
+31.98 Da (from disulfide)
Cys-SO₂-SH
Cys-SO₂-SH
+63.97 Da
This table provides a summary of common oxidative modifications to cysteine and their corresponding mass changes, which are critical for their identification in mass spectrometry-based proteomics.
Top-down proteomics is an analytical approach that involves the analysis of intact proteins, preserving the native state of post-translational modifications (PTMs) that might be lost or difficult to map using traditional bottom-up (peptide-based) methods. semanticscholar.orgnih.govnih.gov This makes it a particularly valuable strategy for characterizing protein-bound thiosulfonates, as it allows for the determination of the complete modification profile of a specific proteoform. nih.gov
In a top-down workflow, intact proteins are introduced into the mass spectrometer, and their precise molecular weights are measured. nih.gov The presence of a thiosulfonate modification would be indicated by a specific mass increase on the intact protein. Subsequently, the intact protein ion can be isolated and fragmented within the mass spectrometer using techniques like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD). semanticscholar.org These fragmentation methods are advantageous as they tend to cleave the protein backbone while leaving labile PTMs, such as thiosulfonate, intact on the resulting fragment ions, thereby enabling the localization of the modification site. semanticscholar.orgnih.gov
While direct analysis of this compound using top-down proteomics is not yet widely documented in dedicated studies, the technique's proven ability to characterize other S-thiolation events, like S-cysteinylation and S-glutathionylation, demonstrates its significant potential for the comprehensive analysis of intact proteins carrying the thiosulfonate modification. sfrbm.org
The emergence of high-resolution mass analyzers, such as the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, has revolutionized the study of thiol modifications. nih.gov These analyzers provide the high mass accuracy and resolution necessary to distinguish between different cysteine modifications that may have very similar masses and to differentiate modified peptides from the complex background of a biological sample. nih.govmdpi.com
High mass accuracy, typically in the low parts-per-million (ppm) range, allows for the confident assignment of elemental compositions to precursor and fragment ions, which is crucial for verifying the presence of a thiosulfonate group. nih.gov High resolution enables the separation of isotopic peaks and the resolution of ions with very close mass-to-charge ratios, which might otherwise overlap and lead to misidentification. nih.gov
For instance, the Orbitrap mass analyzer, a pulsed mass analyzer that uses static electric fields to trap and analyze ions, offers increased sensitivity, resolution, and high mass accuracy, making it a powerful tool in proteomics and metabolomics for studying various cysteine oxoforms. nih.govnih.gov The ability to perform selected ion monitoring (SIM) on an Orbitrap can further enhance the sensitivity for low-abundance species like this compound, improving signal-to-noise ratios and measurement precision. mdpi.com
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental to the analysis of cysteine-related compounds. They provide the necessary separation of the analyte of interest from complex matrices prior to detection and quantification.
HPLC coupled with fluorescence detection is a highly sensitive method for the quantification of thiols. nih.govdiva-portal.org This technique typically involves a pre-column or post-column derivatization step where a non-fluorescent thiol-containing compound reacts with a fluorogenic reagent to produce a highly fluorescent product that can be easily detected. researchgate.netmdpi.com
Commonly used derivatizing agents for thiols include ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) and monobromobimane (mBBr). nih.govmdpi.comnih.gov These reagents react specifically with the free sulfhydryl group of cysteine and other thiols. diva-portal.orgnih.gov
However, the direct derivatization of this compound with these reagents is not feasible because it lacks a free thiol group. An indirect analytical approach can be employed, which involves the selective reduction of the thiosulfonate to yield cysteine. The newly formed cysteine can then be derivatized with a fluorescent probe and quantified by HPLC. By comparing the amount of cysteine before and after the reduction step, the initial concentration of the this compound can be inferred. This approach requires careful optimization to ensure complete and specific reduction of the thiosulfonate without affecting other disulfide bonds in the sample.
Table 2: Common Fluorescent Derivatization Reagents for Thiol Analysis by HPLC
This table summarizes key characteristics of fluorescent reagents used for the sensitive detection of thiols like cysteine, which can be produced from the reduction of this compound.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used mode of HPLC for the separation of a vast array of organic molecules, including reduced and oxidized sulfur compounds. sielc.com The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica). A polar mobile phase is used to elute the compounds, with less polar compounds being retained longer on the column. sielc.com
The mobile phase composition, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation. Gradient elution, where the concentration of the organic solvent is increased over time, is often employed to effectively separate a mixture of compounds with a wide range of polarities. sielc.com
Chemical Probes and Labeling Strategies for Cysteine Oxidation States
The detection and characterization of specific cysteine oxidation states, such as S-nitrosylation, are complicated by the lability of these modifications. nih.govrsc.org To address this, various chemical probes and labeling strategies have been developed to selectively tag and identify these transient post-translational modifications. These methods are crucial for understanding the role of cysteine redox signaling in cellular processes.
Development and Application of the "Thiosulfonate Switch" in S-Nitrosylation Studies
The "Thiosulfonate Switch" Technique (TST) is a non-reductive method designed for the detection of protein S-nitrosothiols (SNOs). nih.govcaymanchem.com This approach offers a distinct advantage over traditional methods like the biotin-switch technique, as it avoids the use of reducing agents like ascorbate, which can inadvertently reduce other disulfide bonds and lead to false positives. rsc.orgnih.govcaymanchem.com The development of the TST provides a complementary tool for analyzing protein S-nitrosation, particularly for samples where reductive methods may be unsuitable. caymanchem.com
The protocol consists of a three-step process performed under mild acidic conditions (pH 4.0), which makes it compatible with biological samples: nih.govnih.gov
Blocking of Free Thiols: Initially, free cysteine thiols in the protein are blocked using S-phenylsulfonylcysteine (SPSC). This reaction proceeds at pH 4.0 and forms a mixed disulfide, effectively preventing free thiols from interfering in subsequent steps. nih.govnih.gov
Conversion of S-Nitrosothiols: The SNO groups are then converted into more stable S-phenylthiosulfonate adducts. This is achieved by adding sodium benzenesulfinate (PhSO₂Na), which selectively reacts with the S-nitrosothiol moiety. nih.govnih.gov
Tagging with a Thiol Probe: Finally, the newly formed protein S-phenylthiosulfonate is tagged with a thiol-containing probe, such as a rhodamine-based fluorophore (Rhod-SH). nih.govnih.gov This reaction displaces the benzenesulfinate group and forms a stable, fluorescently labeled mixed disulfide at the site of the original S-nitrosylation. nih.govnih.gov
The resulting labeled proteins can be analyzed using various techniques, including non-reducing SDS-PAGE with fluorescence imaging or mass spectrometry following proteolysis to identify the specific sites of modification. nih.govcaymanchem.comscience.gov
Summary of the Thiosulfonate Switch Technique (TST)
Step
Reagent
Purpose
Resulting Modification
1. Thiol Blocking
S-phenylsulfonylcysteine (SPSC)
Blocks free cysteine thiols to prevent side reactions.
Mixed disulfide
2. SNO Conversion
Sodium benzenesulfinate (PhSO₂Na)
Converts labile S-nitrosothiols to a stable intermediate.
Labels the site of original S-nitrosylation for detection.
Fluorescent mixed disulfide
Differential Alkylation and Affinity-Based Proteomics for Cysteine Redox State Analysis
Differential alkylation is a powerful and widely used proteomics strategy to study reversible cysteine modifications, including S-nitrosylation and S-sulfenylation. nih.govnih.gov The fundamental principle involves a sequential, differential labeling of cysteine residues based on their initial redox state. nih.govresearchgate.net
The general workflow for differential alkylation is as follows:
Blocking of Reduced Thiols: The first step involves blocking all free, reduced cysteine thiols within a protein sample. This is typically performed under denaturing conditions to ensure all accessible thiols react. Common alkylating agents for this step include iodoacetamide (IAM) or N-ethylmaleimide (NEM). nih.govresearchgate.net
Selective Reduction of Oxidized Cysteines: After removing the excess initial alkylating agent, a specific reductant is added to convert the target oxidized form back into a free thiol. For instance, ascorbate is used to selectively reduce S-nitrosothiols. nih.govresearchgate.net
Labeling of Nascent Thiols: The newly generated "nascent" thiols are then labeled with a second, distinct alkylating reagent. This second reagent often contains an affinity tag, such as biotin (B1667282), or an isotopic label for quantification. nih.gov
This differential labeling strategy allows for the specific identification of cysteines that were originally in an oxidized state.
Affinity-Based Proteomics complements differential alkylation by enabling the enrichment of the labeled peptides or proteins from a complex biological mixture. frontiersin.orgbroadinstitute.org When a biotin tag is used in the second alkylation step, streptavidin-based affinity chromatography can be employed to isolate the biotinylated molecules. frontiersin.org Similarly, reagents like CysPAT (Cysteine-Phosphonate Adaptable Tag), which add a phosphonic acid group, facilitate enrichment through Immobilized Metal Affinity Chromatography (IMAC). nih.gov Following enrichment, the modified proteins or their tryptic peptides are typically analyzed by mass spectrometry to identify the specific sites of modification and, in many cases, to quantify changes in their redox status across different samples. frontiersin.orgwustl.edu
Common Reagents in Differential Alkylation and Affinity Proteomics
Labels nascent thiols with a biotin tag for streptavidin affinity purification. caymanchem.com
CysPAT
Labels nascent thiols with a phosphonic acid group for IMAC enrichment. nih.gov
Spectroscopic Methods for Characterization of Thiosulfonate Adducts
Several spectroscopic techniques are instrumental in the characterization of this compound adducts, providing information ranging from identification and localization to detailed structural analysis. nih.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for identifying cysteine modifications. sfrbm.orgnih.gov High-resolution ESI-MS can detect the precise mass increase corresponding to the formation of a thiosulfonate adduct on a protein. sfrbm.orgnih.gov Tandem mass spectrometry (MS/MS) is then used to pinpoint the exact location of the modification within the protein's amino acid sequence. nih.gov Different oxidative modifications result in characteristic mass shifts, allowing for their differentiation. For example, the initial oxidation of a cysteine to sulfenic acid (Cys-SOH) results in a +16 Da mass shift, while further oxidation to sulfinic (Cys-SO₂H) and sulfonic (Cys-SO₃H) acids adds +32 Da and +48 Da, respectively. sfrbm.orgnih.gov Alkylating agents used in labeling strategies also produce predictable mass additions. nih.govresearchgate.net
Characteristic Mass Shifts of Cysteine Modifications Detected by Mass Spectrometry
Modification
Chemical Formula Change
Mass Shift (Da)
Sulfenylation
-SH → -SOH
+16
Sulfinylation
-SH → -SO₂H
+32
Sulfonylation
-SH → -SO₃H
+48
Acetamide Adduct (from IAM)
-SH → -S-CH₂CONH₂
+57
Propionamide Adduct (from Acrylamide)
-SH → -S-CH₂CH₂CONH₂
+71
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the formation and reaction of cysteine thiosulfonates, particularly when chromophoric or fluorophoric labels are involved. nih.govlsu.edu While cysteine itself has a maximal absorbance around 190 nm, this region is often obscured by other components in biological samples. sielc.comsielc.com Therefore, the utility of UV-Vis spectroscopy is significantly enhanced by labeling strategies, such as the Thiosulfonate Switch, which attaches a probe with strong absorbance at a higher, more readily detectable wavelength. nih.gov Changes in the absorption spectrum can be used to follow the kinetics of a reaction or to quantify the extent of labeling. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed atomic-level structural information about molecules. core.ac.uk While its application to large proteins is complex, NMR is invaluable for characterizing the precise chemical structure of thiosulfonate adducts on small molecules or peptides. Carbon-13 (¹³C) NMR has been used to study the spectral properties of alkyl thiosulfonates. acs.org Furthermore, Sulfur-33 (³³S) NMR, although a more specialized technique, can directly probe the chemical environment of the sulfur atoms within the thiosulfonate group (-S-SO₂-), offering insights into bonding and electronic structure that are difficult to obtain with other methods. mdpi.comnih.gov
Biological Significance and Functional Implications of Cysteine Related Thiosulfonate Metabolism
Role in Sulfur Homeostasis and Efficient Sulfur Assimilation
Cysteine thiosulfonate, also known as S-sulfocysteine (SSC), plays a significant role in maintaining sulfur homeostasis and provides an alternative pathway for efficient sulfur assimilation in a variety of organisms, from bacteria to plants. This compound is an important intermediate when thiosulfate (B1220275) is utilized as a sulfur source.
In many bacteria, such as Escherichia coli and Salmonella typhimurium, the assimilation of thiosulfate proceeds through the formation of S-sulfocysteine. researchgate.netnih.gov The enzyme O-acetyl-L-serine sulfhydrylase B (CysM) catalyzes the reaction between O-acetylserine (OAS) and thiosulfate to produce S-sulfocysteine. researchgate.net This intermediate is subsequently reduced to cysteine and sulfite (B76179) by glutaredoxin-1 and the glutaredoxin-like protein NrdH. researchgate.net This pathway is particularly advantageous as the assimilation of thiosulfate can be energetically more favorable than sulfate (B86663) assimilation because it consumes less ATP and NADPH. nih.gov The ability to utilize thiosulfate via S-sulfocysteine allows microorganisms to thrive in environments where sulfate might be limiting but thiosulfate is available.
In plants like Arabidopsis thaliana, S-sulfocysteine metabolism is integral to managing sulfur levels, especially under conditions of excess hydrogen sulfide (B99878) (H₂S). When exposed to high levels of H₂S, plants accumulate thiosulfate, and S-sulfocysteine is synthesized from thiosulfate and OAS by the enzyme S-sulfocysteine synthase CS26. nih.gov In these conditions, cysteine, glutathione (B108866), sulfate, and to a lesser extent, S-sulfocysteine, act as major sinks for the excess sulfide, preventing toxicity. nih.govnih.gov The formation of S-sulfocysteine is thus a component of the plant's strategy to maintain sulfur homeostasis.
In cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, S-sulfocysteine has been shown to be a bioavailable source of cysteine. acs.org It can be taken up by the cells and intracellularly reduced to release cysteine, which is then available for the synthesis of essential molecules like glutathione and taurine (B1682933), thereby helping to maintain cellular cysteine homeostasis. acs.org
The table below summarizes the key enzymes and products involved in S-sulfocysteine metabolism for sulfur assimilation.
Organism/Cell Type
Key Enzyme(s)
Substrates
Product(s) of Assimilation
Reference(s)
Escherichia coli
O-acetyl-L-serine sulfhydrylase B (CysM), Glutaredoxin
Contribution to Cellular Redox Regulation and Oxidative Stress Response Mechanisms
While the role of cysteine in cellular redox regulation is well-established, the specific contributions of this compound are more nuanced and appear to be context-dependent. Emerging evidence suggests that S-sulfocysteine and its metabolism are linked to oxidative stress response mechanisms.
In plants, the synthesis of S-sulfocysteine may function as a sensing mechanism for oxidative stress. The accumulation of thiosulfate, a substrate for S-sulfocysteine synthesis, can be an indicator of inadequate detoxification of reactive oxygen species (ROS). mdpi.com It has been proposed that S-sulfocysteine synthase acts as a sensor for this thiosulfate buildup, and the resulting S-sulfocysteine may act as a mild oxidant in the chloroplast lumen, triggering protective mechanisms against photo-oxidative damage. mdpi.com
In the context of mammalian metabolism, the formation of S-sulfocysteine can be a consequence of sulfite accumulation, which is considered cytotoxic. Sulfite can react with cystine to form S-sulfocysteine. researchgate.netnih.gov This is particularly relevant in certain metabolic disorders where sulfite detoxification is impaired.
Furthermore, research has shown that sulfinic acids can react with nitrosothiols to form a stable thiosulfonate bond. nih.gov This reaction suggests a potential for thiosulfonate formation to play a role in cellular redox signaling by creating stable, yet potentially reversible, modifications on proteins. nih.gov However, thiosulfonates have not been widely detected as a common post-translational modification in cells under normal physiological conditions. nih.gov
The table below outlines the proposed roles of this compound in redox regulation and oxidative stress.
Biological System
Proposed Role of this compound
Mechanism
Reference(s)
Plants (Arabidopsis thaliana)
Sensor for oxidative stress
S-sulfocysteine synthase detects thiosulfate accumulation from ROS, producing S-sulfocysteine which may act as a signaling molecule.
Enzymatic Regulation and Protein Function Modulation via Thiosulfonate Intermediates
Thiosulfonate intermediates of cysteine play a direct role in the catalytic cycles of certain enzymes and can modulate protein function. This is most clearly demonstrated in the context of sulfur-oxidizing bacteria and in the biosynthesis of cysteine from thiosulfate.
A prime example of a thiosulfonate intermediate modulating enzyme function is found in the bacterial Sox thiosulfate oxidation pathway. The enzyme SoxAX, a c-type cytochrome, catalyzes the first step in this pathway. Evidence strongly suggests that the catalytic reaction proceeds through the intermediate formation of a cysteine S-thiosulfonate derivative on a cysteine ligand to the active site heme. nih.govnih.gov In this mechanism, thiosulfate is oxidatively conjugated to the active site cysteine residue, forming an S-thiosulfonate adduct. This adduct is then resolved in a subsequent step, allowing the enzyme to complete its catalytic cycle. nih.gov The formation and resolution of this cysteine S-thiosulfonate are thus central to the enzyme's function.
In the realm of biosynthesis, the formation of S-sulfocysteine is a key enzymatic step in the assimilation of thiosulfate into cysteine, as mentioned previously. The enzyme responsible, S-sulfocysteine synthase (such as CS26 in Arabidopsis), is subject to regulation, and its activity directly produces the thiosulfonate-containing amino acid. nih.gov The subsequent enzymatic reduction of S-sulfocysteine to cysteine further highlights the role of enzymes in processing this intermediate.
The table below details examples of enzymatic regulation involving this compound intermediates.
Enzyme/Pathway
Organism(s)
Role of this compound Intermediate
Reference(s)
SoxAX (Sox pathway)
Sulfur-oxidizing bacteria
Catalytic intermediate (cysteine S-thiosulfonate) formed on the active site cysteine ligand of the heme cofactor.
Implications for Microbial Sulfur Cycling and Biogeochemical Processes
The metabolism of this compound has significant implications for microbial sulfur cycling and broader biogeochemical processes. Thiosulfate is a key intermediate in the global sulfur cycle, and its oxidation by microorganisms is a critical step. nih.gov The involvement of a cysteine S-thiosulfonate intermediate in the widespread bacterial Sox pathway underscores its importance.
The Sox pathway enables many sulfur-oxidizing bacteria to convert thiosulfate completely to sulfate. nih.gov The initial step, catalyzed by SoxAX, involves the formation of a cysteine S-thiosulfonate adduct on the enzyme. nih.govnih.gov This mechanism is fundamental to how these bacteria harness energy from reduced sulfur compounds, contributing to the oxidative side of the sulfur cycle. The efficiency of this enzymatic process, which relies on the transient formation of a thiosulfonate, directly impacts the rate at which sulfur is cycled in various environments, from marine sediments to hydrothermal vents.
Quantum chemical calculations have supported the proposed mechanism for enzymatic thiosulfate metabolism, indicating that the formation of S-sulfonate ions from thiols and their subsequent reactions are thermodynamically favorable. elifesciences.org These studies also suggest that related S-sulfinate species could explain the inhibition of certain enzymes in sulfur-oxidizing microorganisms by sulfite. elifesciences.org
The table below summarizes the key implications of this compound metabolism in microbial sulfur cycling.
Biogeochemical Process
Role of this compound
Key Microbial Pathway
Significance
Reference(s)
Microbial Thiosulfate Oxidation
Catalytic intermediate in the enzymatic oxidation of thiosulfate to sulfate.
Bacterial Sox pathway (SoxAX enzyme)
Enables energy generation for sulfur-oxidizing bacteria and drives the oxidative part of the sulfur cycle.
Functional Roles in Pathogenic Microorganisms' Sulfur Metabolism and Fitness
The ability to acquire and metabolize sulfur is crucial for the survival and virulence of pathogenic microorganisms. The pathway involving this compound (S-sulfocysteine) serves as a route for sulfur assimilation that can contribute to the fitness of these pathogens.
In the human pathogen Staphylococcus aureus, the cysteine synthase CysM is capable of utilizing thiosulfate to produce S-sulfocysteine, which is then converted to cysteine. nih.gov A mutation in the cysM gene renders the bacterium more sensitive to various stresses, including hydrogen peroxide, acid, and diamide. nih.gov This indicates that the ability to assimilate sulfur via the S-sulfocysteine pathway is important for the pathogen's stress response and survival mechanisms. nih.gov
For Mycobacterium tuberculosis, the causative agent of tuberculosis, the sulfur assimilation pathway is essential for its survival within the host. Genes involved in this pathway, including those for cysteine biosynthesis, are upregulated during macrophage infection and under conditions of oxidative and nutrient stress. nih.gov The protein CysA2 from M. tuberculosis has been identified as a sulfurtransferase with activity against thiosulfate, highlighting the importance of thiosulfate metabolism in this pathogen. nih.gov
In Salmonella typhimurium, cysteine synthase B (CysM) is exclusively responsible for the assimilation of thiosulfate via the formation of S-sulfocysteine. Mutants lacking this enzyme are unable to grow on thiosulfate as a sole sulfur source. nih.gov
These findings suggest that the metabolic pathway involving this compound is not just a housekeeping function but also contributes to the ability of pathogenic bacteria to withstand host defenses and establish infection.
The table below provides examples of the role of this compound metabolism in pathogenic bacteria.
Pathogenic Microorganism
Enzyme(s) Involved
Functional Role of the Pathway
Impact on Fitness/Virulence
Reference(s)
Staphylococcus aureus
Cysteine synthase (CysM)
Assimilation of thiosulfate via S-sulfocysteine.
Contributes to resistance against oxidative, acid, and diamide stress.
What are the optimal conditions for synthesizing cysteine thiosulfonate derivatives for protein thiol blocking?
This compound derivatives, such as S-phenylsulfonylcysteine (SPSC), are synthesized via nucleophilic substitution under mild acidic conditions (pH 4.0). Sodium benzenesulfinate is typically used to convert free thiols to stable mixed disulfides. Key steps include:
Thiol blocking : Incubate proteins/peptides with SPSC at pH 4.0 to form this compound adducts .
Selective trapping : Use sulfinate-linked probes to target S-nitrosothiols or S-sulfinated residues, ensuring minimal interference from disulfides or other redox states .
Validation : Confirm product purity via TOF-MS and SDS-PAGE, with proteomic analysis to identify modified cysteine residues .
How can cysteine synthase B activity be assayed to detect this compound production?
Cysteine synthase B (CysM) catalyzes the substitution of sulfide with thiosulfate to produce this compound. To assay activity:
Enzyme kinetics : Monitor thiosulfate consumption or product formation spectrophotometrically at 412 nm using DTNB (Ellman’s reagent) to quantify free thiols .
Substrate specificity : Compare reaction rates with thiosulfate versus sulfide under controlled pH (7.0–8.5) and temperature (37°C) .
Mutagenesis : Introduce point mutations (e.g., active-site residues) to elucidate catalytic mechanisms and validate product identity via LC-MS .
How does the thiosulfonate switch technique enable selective labeling of S-nitrosylated proteins in complex mixtures?
This method leverages the reactivity of sulfinic acids with nitrosothiols to form stable thiosulfonate bonds:
Thiol blocking : Treat samples with SPSC at pH 4.0 to block free thiols, leaving S-nitrosothiols intact .
Trapping : Add sulfinate probes (e.g., Rhod-SH) to convert S-nitrosothiols to fluorescent mixed disulfides .
Enrichment and detection : Use affinity chromatography or anti-fluorescent tags to isolate labeled proteins, followed by TOF-MS or gel-based analysis .
This technique avoids interference from disulfides and enables site-specific profiling in heterogeneous samples .
What strategies resolve discrepancies in cross-linking efficiency when using this compound reagents on transmembrane protein mutants?
Discrepancies often arise from spatial constraints between cysteine residues:
Cross-linker length : Test reagents with varying spacer lengths (e.g., M5M [9 Å], M8M [13 Å], M17M [23 Å]) to match inter-residue distances .
Structural modeling : Use cryo-EM or homology models to predict cysteine proximity in mutants (e.g., MRP1 transmembrane helices 8 and 15) .
Validation : Combine cross-linking data with functional assays (e.g., ATPase activity) to confirm structural relevance .
What proteomic approaches are used to map endogenous S-nitrosation and S-sulfination sites via thiosulfonate-mediated enrichment?
Bidirectional labeling : Use sulfinate probes to enrich S-nitrosated proteins and nitrosothiol probes to capture S-sulfinated proteins .
Quantitative MS : Apply tandem mass tagging (TMT) or SILAC to compare modification levels across conditions (e.g., oxidative stress) .
Site mapping : Perform tryptic digestion and peptide sequencing to identify modified cysteines (e.g., Cys106 in DJ-1) .
What analytical techniques confirm the identity and purity of newly synthesized this compound compounds?
Chromatography : Use reversed-phase HPLC to separate products, with UV detection at 280 nm for aromatic thiosulfonates .
Spectroscopy : Validate structures via 1H/13C NMR and FT-IR, focusing on S-S and S=O bond signatures .
Mass spectrometry : Confirm molecular weights using ESI-TOF or MALDI-TOF, ensuring >95% purity .
How do oxidation states of cysteine residues influence the formation and stability of thiosulfonate linkages in redox-regulated proteins?
pH dependence : Thiosulfonate formation is favored at pH 4.0, where sulfinic acids (R-SO2H) react selectively with nitrosothiols (R-SNO) .
Redox competition : Higher oxidative states (e.g., sulfonic acid) prevent thiosulfonate formation, necessitating prior reduction of disulfides .
Stability assays : Monitor thiosulfonate decay under physiological pH (7.4) using gel electrophoresis or fluorescence quenching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.